molecular formula C8H10O4 B8313335 3-Cyclohexene-1,2-dicarboxylic acid CAS No. 25079-83-8

3-Cyclohexene-1,2-dicarboxylic acid

Cat. No. B8313335
M. Wt: 170.16 g/mol
InChI Key: IFDVQVHZEKPUSC-UHFFFAOYSA-N
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Patent
US05604080

Procedure details

In a beaker having an inner volume of 2 liters, 800 ml of deionized water was charged and, with stirring pieces immersed therein, was stirred and boiled on a stirrer provided with a hot plate. In this hot water, 12.6 g of melamine was thoroughly dissolved. Separately, in a beaker having an inner volume of one liter, 500 ml of deionized water was charged and, with stirring pieces immersed therein, was stirred and boiled on a stirrer provided with a hot plate. In this hot water, 15.2 g of tetrahydrophthalic anhydride was added and the resultant mixture was stirred for one hour with heating to give an aqueous solution of tetrahydrophthalic acid. This aqueous solution was added to the aqueous melamine solution mentioned above and the resultant mixture was stirred. The resultant mixed solution, when cooled with ice water, precipitates crystals. The crystals were separated by filtration and then dried in a vacuum drier. By the thermal analysis (DSC), the infrared absorption analysis and the titration with KOH performed in the same manner as in Synthesis Example 1, the crystals were confirmed to have formed a salt of melamine and tetrahydrophthalic acid at a molar ratio of 1:1. This salt will be referred to hereinafter as "melamine-THPA salt".
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Name
Quantity
2 L
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C(N)=NC(N)=NC=1N.[C:10]1(=[O:20])[O:15][C:13](=[O:14])[CH:12]2[CH2:16][CH2:17][CH:18]=[CH:19][CH:11]12.[OH2:21]>>[C:10]([OH:15])(=[O:20])[CH:11]1[CH:19]=[CH:18][CH2:17][CH2:16][CH:12]1[C:13]([OH:21])=[O:14]

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
12.6 g
Type
reactant
Smiles
N1=C(N)N=C(N)N=C1N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
15.2 g
Type
reactant
Smiles
C1(C2C(C(=O)O1)CCC=C2)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
2 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was charged and, with stirring pieces
CUSTOM
Type
CUSTOM
Details
boiled on a stirrer
CUSTOM
Type
CUSTOM
Details
provided with a hot plate
ADDITION
Type
ADDITION
Details
was charged and, with stirring pieces
STIRRING
Type
STIRRING
Details
was stirred
CUSTOM
Type
CUSTOM
Details
boiled on a stirrer
CUSTOM
Type
CUSTOM
Details
provided with a hot plate
TEMPERATURE
Type
TEMPERATURE
Details
with heating

Outcomes

Product
Name
Type
product
Smiles
C(C1C(C(=O)O)CCC=C1)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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